molecular formula C17H17N3O5 B2728807 N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941963-56-0

N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2728807
CAS No.: 941963-56-0
M. Wt: 343.339
InChI Key: PWMYROAZPFAEBN-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of methoxybenzyl and methyl-nitrophenyl groups attached to the oxalamide core

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 4-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of N1-(3-hydroxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(3-methoxybenzyl)-N2-(4-methyl-2-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxybenzyl)-N2-(4-methylphenyl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)urea

Uniqueness

N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-6-7-14(15(8-11)20(23)24)19-17(22)16(21)18-10-12-4-3-5-13(9-12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYROAZPFAEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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